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molecular formula C9H7ClN2 B1347244 2-Chloroquinolin-8-amine CAS No. 7461-11-2

2-Chloroquinolin-8-amine

Cat. No. B1347244
M. Wt: 178.62 g/mol
InChI Key: IFHMCZLKPVRCEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08685970B2

Procedure details

A solution of 2-chloro-8-nitroquinoline (1.02 grams), iron powder (2.05 grams) and NH4Cl (2.6 grams) in 5:1 EtOH:Water (50 mL) was refluxed for 9 hours. After the reaction was complete, the solution was cooled to 60° C. and filtered through celite. The cake was washed with isopropyl alcohol followed by ethyl acetate. The filtrate was concentrated to dryness, dissolved in ethyl acetate and washed with water, dilute aqueous NaHCO3, brine and dried (Na2SO4) and concentrated to an oil. The desired product crystallized with the addition of pentane, brown solid (0.818 grams).
Quantity
1.02 g
Type
reactant
Reaction Step One
Name
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.05 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[C:5]([N+:12]([O-])=O)[CH:6]=[CH:7][CH:8]=2)[N:3]=1.[NH4+].[Cl-].CCO>[Fe].O>[Cl:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[C:5]([NH2:12])[CH:6]=[CH:7][CH:8]=2)[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.02 g
Type
reactant
Smiles
ClC1=NC2=C(C=CC=C2C=C1)[N+](=O)[O-]
Name
Quantity
2.6 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCO
Name
Quantity
2.05 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through celite
WASH
Type
WASH
Details
The cake was washed with isopropyl alcohol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with water, dilute aqueous NaHCO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil
CUSTOM
Type
CUSTOM
Details
The desired product crystallized with the addition of pentane, brown solid (0.818 grams)

Outcomes

Product
Name
Type
Smiles
ClC1=NC2=C(C=CC=C2C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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